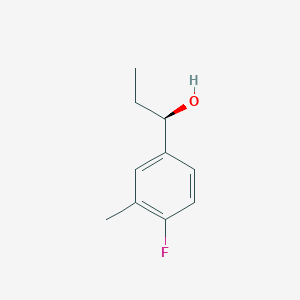

(1R)-1-(4-fluoro-3-methylphenyl)propan-1-ol

Description

Properties

IUPAC Name |

(1R)-1-(4-fluoro-3-methylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-3-10(12)8-4-5-9(11)7(2)6-8/h4-6,10,12H,3H2,1-2H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBHNVFEOLPHQH-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)F)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC(=C(C=C1)F)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-fluoro-3-methylphenyl)propan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 4-fluoro-3-methylbenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (1R)-enantiomer. This can be achieved using chiral catalysts or chiral auxiliaries.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-fluoro-3-methylphenyl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form the corresponding alkane using hydrogenation catalysts.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Hydrogenation catalysts (e.g., palladium on carbon)

Substitution: Nucleophiles (e.g., sodium methoxide)

Major Products Formed

Oxidation: 1-(4-fluoro-3-methylphenyl)propan-1-one

Reduction: 1-(4-fluoro-3-methylphenyl)propane

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Drug Development

(1R)-1-(4-fluoro-3-methylphenyl)propan-1-ol serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural features allow for the development of compounds targeting neurological disorders and inflammatory conditions. The fluorine atom enhances the compound's lipophilicity and bioavailability, making it a valuable scaffold for drug design.

Case Study: GPR88 Agonists

Recent studies have synthesized derivatives based on this compound to create potent agonists for GPR88, a receptor implicated in neuropsychiatric disorders. These derivatives demonstrated significant biological activity, showcasing the potential of this compound as a building block for therapeutic agents .

Biological Research

Enzyme Interaction Studies

The compound is used to investigate interactions with various enzymes and receptors. Its chiral nature allows researchers to explore stereoselective binding and activity, which is critical in understanding pharmacodynamics and pharmacokinetics.

Pharmacophore Modeling

Pharmacophore models incorporating this compound have been developed to identify essential structural features required for biological activity. This approach aids in the virtual screening of compound libraries for potential drug candidates targeting specific biological pathways .

Industrial Applications

Specialty Chemicals Production

In industry, this compound is utilized in the synthesis of specialty chemicals and agrochemicals. Its unique properties make it suitable for applications in the production of polymers and other advanced materials.

OLED Materials

The compound has also found applications in organic light-emitting diode (OLED) technology as a dopant or host material, contributing to advancements in display technologies .

Comparative Data Table

Mechanism of Action

The mechanism of action of (1R)-1-(4-fluoro-3-methylphenyl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

1-(4-Methylphenyl)-1-propanol (CAS 25574-04-3)

- Key Difference : Lacks the 4-fluoro substituent; only a methyl group is present at the para position.

- This analog may exhibit weaker hydrogen-bonding interactions in biological systems .

(1R)-1-(3-Fluorophenyl)propan-1-ol

- Key Difference : Fluorine is at the meta position (C3) instead of the para position (C4).

- The steric environment near the hydroxyl group may also differ, influencing reactivity in catalytic processes .

Stereochemical Variations

(1S)-1-(4-Fluoro-3-methylphenyl)propan-1-ol (CAS 1175913-39-9)

- Key Difference : Enantiomeric (1S) configuration.

- Impact : Chirality significantly affects biological activity. For example, the (1R) enantiomer may bind preferentially to specific enzyme active sites, while the (1S) form could exhibit reduced affinity or off-target effects. Such differences are critical in asymmetric synthesis and pharmacology .

Functional Group Modifications

(1R,2S)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol (CAS 1270103-37-1)

- Key Difference: Incorporates an amino group at C1 and a hydroxyl group at C2.

- This derivative’s molecular weight (183.22 g/mol) and density (1.134 g/cm³) differ substantially from the target compound, suggesting distinct pharmacokinetic profiles .

Complex Derivatives with Additional Substituents

1-(4-Methoxyphenyl)-2-(4-methoxyphenylmethylene)-3-(octadecyloxy)propan-1-ol (1g-MMTr)

- Key Difference : Contains a methoxy group and a long alkyl chain (octadecyloxy).

- Impact : The methoxy group increases electron density on the aromatic ring, while the alkyl chain enhances lipophilicity. Such modifications are common in surfactant or lipid-based drug delivery systems, diverging from the target compound’s role as a scaffold .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

(1R)-1-(4-fluoro-3-methylphenyl)propan-1-ol is a chiral alcohol that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its structural features, which include a fluorinated aromatic ring and a propanol chain. The biological activity of this compound can be explored in terms of its interactions with various biological targets, including neurotransmitter systems and its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. Studies have indicated that compounds with similar structures can act as inhibitors or modulators of serotonin (5-HT) and norepinephrine reuptake, influencing mood and anxiety disorders . The presence of the fluorine atom in the para position enhances the compound's lipophilicity, potentially improving its ability to cross the blood-brain barrier.

1. Neurotransmitter Modulation

Research has demonstrated that derivatives of phenylpropanols can significantly influence the reuptake of serotonin and norepinephrine. For instance, compounds with a trifluoromethyl group exhibit increased potency in inhibiting 5-HT uptake compared to their non-fluorinated counterparts . This suggests that this compound may possess similar properties, making it a candidate for treating conditions like depression and anxiety.

Case Study 1: Antidepressant Activity

A study evaluating the antidepressant-like effects of phenylpropanol derivatives highlighted the role of serotonin and norepinephrine modulation. In animal models, compounds exhibiting similar structural features demonstrated significant reductions in depressive behaviors when administered at specific dosages . This reinforces the hypothesis that this compound could yield beneficial effects in mood regulation.

Case Study 2: Pharmacokinetics and Toxicology

Pharmacokinetic studies on structurally analogous compounds indicate that fluorinated derivatives often exhibit enhanced metabolic stability and bioavailability. Toxicological assessments have shown that while some fluorinated compounds can pose risks at high doses, many remain safe within therapeutic ranges . This suggests a need for careful dosage determination for this compound during clinical evaluations.

Research Findings

Q & A

Q. What synthetic strategies are optimal for achieving high enantiomeric purity in (1R)-1-(4-fluoro-3-methylphenyl)propan-1-ol?

Methodological Answer: Asymmetric synthesis using chiral catalysts (e.g., Sharpless epoxidation or enzymatic resolution) is critical. For example, enantioselective reduction of a ketone precursor (e.g., 4-fluoro-3-methylpropiophenone) with a chiral catalyst like (R)- or (S)-CBS (Corey-Bakshi-Shibata) reagent can yield the desired (1R) configuration. Chiral HPLC or polarimetry should validate enantiomeric excess (>98% ee) .

Q. Which spectroscopic techniques are most reliable for confirming the structure and stereochemistry of this compound?

Methodological Answer:

- NMR : Analyze H and C NMR to confirm the propan-1-ol backbone and substituent positions. Fluorine-19 NMR detects the fluorine environment .

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers .

- X-ray crystallography : Definitive proof of stereochemistry via crystal structure analysis .

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing fluorine at the 4-position activates the phenyl ring for electrophilic substitution but deactivates it for nucleophilic attacks. For example, in SN2 reactions, the hydroxyl group may require protection (e.g., silylation) to avoid competing elimination. Comparative studies with non-fluorinated analogs (e.g., 3-methylphenylpropan-1-ol) show slower reaction kinetics for fluorinated derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s interactions with biological targets such as enzymes or receptors?

Methodological Answer: Density Functional Theory (DFT) calculations model the compound’s electronic structure and docking affinity. For instance:

- Docking simulations : Use software like AutoDock Vina to predict binding modes with targets (e.g., GABA receptors).

- Pharmacophore mapping : Identify key interactions (e.g., hydrogen bonding with the hydroxyl group, hydrophobic interactions with the fluorophenyl ring). Validate predictions with in vitro assays (e.g., radioligand binding) .

Q. What experimental designs address contradictory data in pharmacological profiling (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

- Standardize assay conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%).

- Use orthogonal assays : Combine radioligand binding (e.g., H-labeled ligands) with functional assays (e.g., cAMP inhibition).

- Replicate with enantiopure samples : Impurities in stereoisomers (e.g., (1S)-enantiomer) may skew results .

Q. How should stability studies be designed to assess the compound’s degradation under varying pH and temperature conditions?

Methodological Answer:

- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–60°C).

- Analytical monitoring : Use UPLC-MS to identify degradation products (e.g., oxidation to ketone derivatives).

- Storage recommendations : Store at 2–8°C in amber vials under inert gas (N) to prevent hydroxyl group oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.